Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azetidines are four-membered heterocycles containing a nitrogen atom . They are known to exhibit a variety of biological activities and are used in a wide variety of natural and synthetic products .
Mode of Action
Azetidines often act by interacting with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Azetidines are often involved in a variety of biological processes due to their ability to interact with various biological targets .
Result of Action
Given the diverse biological activities of azetidines, it could potentially have a wide range of effects depending on its specific structure and the biological context .
Biological Activity
Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone, also known by its CAS number 2090878-79-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 212.29 g/mol. Its structure features an azetidine ring and a pyrrolidine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molecular Weight | 212.29 g/mol |
CAS Number | 2090878-79-6 |
LogP | 1.8 |
Hydrogen Bond Donor | 2 |
Hydrogen Bond Acceptor | 8 |
Research indicates that this compound may act as a modulator of specific biological pathways. Preliminary studies suggest its interaction with the CCR6 receptor, which plays a crucial role in immune responses and inflammation .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have demonstrated promising results. Animal models indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity .
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation compared to control groups .
Therapeutic Applications
Given its biological activities, this compound holds potential for development in several therapeutic areas:
- Anti-inflammatory Drugs : Targeting CCR6 could be beneficial in treating autoimmune diseases.
- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
- Neuroprotective Agents : The compound's ability to mitigate neurodegeneration suggests it could be explored for conditions like Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2)7-13(5-9(11)6-14)10(15)8-3-12-4-8/h8-9,12,14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZAAVWHCRUJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)C2CNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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